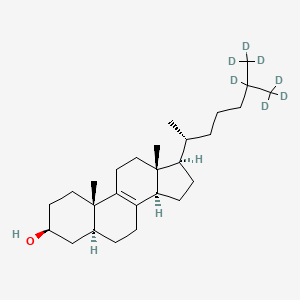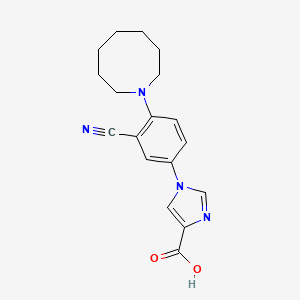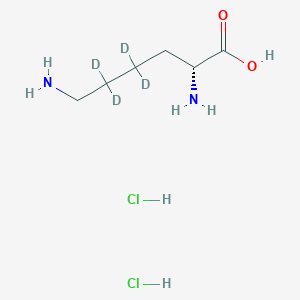
Epipinoresinol-4'-O-|A-D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epipinoresinol-4’-O-|A-D-glucoside, also known as Simplocosin, is a glucoside compound. It belongs to the class of phenylpropanoids, specifically lignans, which are a group of chemical compounds found in plants. This compound is derived from plants such as Forsythia suspensa (Thunb.) Vahl, which is part of the Oleaceae family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Epipinoresinol-4’-O-|A-D-glucoside involves the glycosylation of epipinoresinol with glucose. The reaction typically requires the presence of a glycosyl donor and an appropriate catalyst to facilitate the formation of the glucosidic bond. The reaction conditions often include a controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods: Industrial production of Epipinoresinol-4’-O-|A-D-glucoside can be achieved through extraction from plant sources followed by purification. The extraction process involves using solvents to isolate the compound from plant material, followed by crystallization to obtain the pure product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Epipinoresinol-4’-O-|A-D-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epipinoresinol derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
Epipinoresinol-4’-O-|A-D-glucoside has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.
Biology: The compound is studied for its antioxidant properties and its ability to protect cells from oxidative stress.
Medicine: Research has shown potential anti-inflammatory, anticancer, and anti-aging properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of Epipinoresinol-4’-O-|A-D-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pinoresinol-4-O-β-D-glucopyranoside: Another lignan glucoside with similar antioxidant properties.
Matairesinol: A lignan with potential anticancer properties.
Secoisolariciresinol diglucoside: Known for its antioxidant and anti-inflammatory effects.
Uniqueness: Epipinoresinol-4’-O-|A-D-glucoside is unique due to its specific glycosidic linkage and the presence of distinct functional groups that contribute to its biological activity. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Eigenschaften
Molekularformel |
C26H32O11 |
|---|---|
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24-,25+,26+/m0/s1 |
InChI-Schlüssel |
QLJNETOQFQXTLI-OKSGBOEXSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



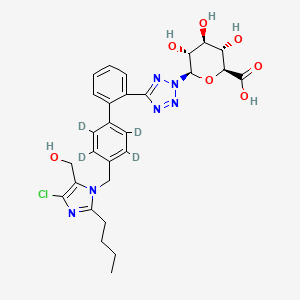
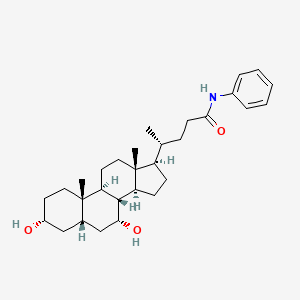
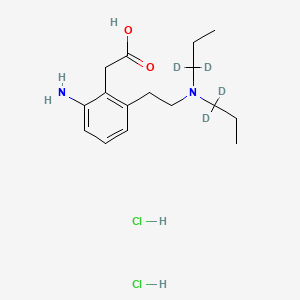
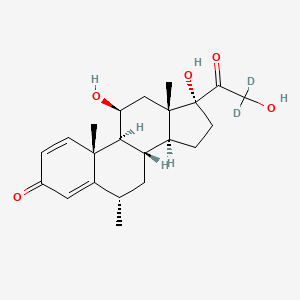


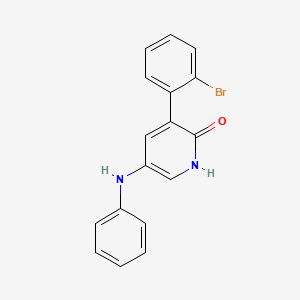
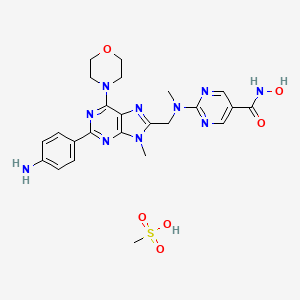

![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
